molecular formula C11H8F3N3 B11738883 2-Amino-4-(2-trifluoromethylphenyl)pyrimidine CAS No. 1159820-24-2

2-Amino-4-(2-trifluoromethylphenyl)pyrimidine

Cat. No.: B11738883
CAS No.: 1159820-24-2
M. Wt: 239.20 g/mol
InChI Key: UTMQFRVOXZKELB-UHFFFAOYSA-N
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Description

2-Amino-4-(2-trifluoromethylphenyl)pyrimidine is a chemical compound with the molecular formula C11H8F3N3. It is a pyrimidine derivative characterized by the presence of an amino group at the 2-position and a trifluoromethylphenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-trifluoromethylphenyl)pyrimidine typically involves the reaction of 2-bromo-4-(2-trifluoromethylphenyl)pyrimidine with ammonia or an amine under suitable conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by amination . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-trifluoromethylphenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-4-(2-trifluoromethylphenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-trifluoromethylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2-trifluoromethylphenyl)pyrimidine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1159820-24-2

Molecular Formula

C11H8F3N3

Molecular Weight

239.20 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)8-4-2-1-3-7(8)9-5-6-16-10(15)17-9/h1-6H,(H2,15,16,17)

InChI Key

UTMQFRVOXZKELB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)C(F)(F)F

Origin of Product

United States

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